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Fmoc-Asp-Oh

Cat. No.: B1174217
CAS No.: 19062-05-4
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Description

Significance of Fmoc-Asp-Oh as a Building Block in Peptide Synthesis Research

This compound is significant in peptide synthesis research as it introduces an aspartic acid residue, a proteinogenic amino acid with a negatively charged side chain at physiological pH. wikipedia.orglibretexts.org The incorporation of aspartic acid is essential for synthesizing peptides with specific structural and functional properties, including those found in natural proteins and designed peptides for therapeutic or material applications. The availability of Fmoc-protected amino acids, including this compound derivatives with protected side chains, has been a key factor in the widespread adoption and success of Fmoc SPPS. nih.govaltabioscience.com High-purity Fmoc amino acids are crucial for efficient and reliable peptide synthesis, minimizing impurities that can complicate purification and reduce yield. nih.govsigmaaldrich.com

Historical Context and Evolution of this compound Utilization in Solid-Phase Peptide Synthesis (SPPS)

The development of Fmoc SPPS in the late 1970s offered a milder alternative to the traditional tert-butyloxycarbonyl (Boc) SPPS, which required strong acid conditions for deprotection. nih.govsemanticscholar.org The Fmoc group, introduced by Carpino and Han, is cleaved by moderate bases like piperidine (B6355638), making it compatible with acid-labile side-chain protecting groups, such as the tert-butyl ester commonly used for aspartic acid's β-carboxyl group. nih.govadvancedchemtech.com This orthogonality in protecting group strategies was a significant advancement, allowing for the synthesis of more complex and modified peptides. nih.govnih.gov The evolution of Fmoc SPPS has involved the development of improved reagents, solid supports, and protocols to enhance efficiency, reduce side reactions, and enable the synthesis of longer and more challenging peptide sequences. nih.gov

Fundamental Role of Aspartic Acid Residues in Peptide Structure and Function

Aspartic acid (Asp) is a polar, acidic amino acid that plays a fundamental role in peptide and protein structure and function. Its negatively charged β-carboxyl group at physiological pH can participate in various interactions, including salt bridges, hydrogen bonds, and coordination with metal ions. wikipedia.orglibretexts.org These interactions are critical for stabilizing protein structures, forming active sites in enzymes, and mediating interactions with other molecules. annualreviews.org For example, aspartic acid residues are often found in the catalytic centers of enzymes like aspartic proteinases. annualreviews.org In peptide structures, aspartic acid can influence folding and contribute to specific conformations, such as asx turns or asx motifs, frequently located at the N-termini of alpha helices. wikipedia.org Research utilizing molecular dynamics simulations has investigated the role of aspartic acid in the stability and structure of complex proteins like collagen, highlighting its influence on local perturbations, chain flexibility, hydrogen bonding patterns, and water association. researchgate.netnih.gov

Overview of Research Challenges Associated with Aspartic Acid Incorporation via Fmoc Chemistry

Despite the advantages of Fmoc SPPS, the incorporation of aspartic acid residues presents significant challenges, primarily due to the propensity for side reactions involving the β-carboxyl group. The most notable challenge is aspartimide formation, a base-catalyzed cyclization reaction between the nitrogen of the α-carboxyl amide bond and the β-carboxyl side chain, leading to the formation of a cyclic aspartimide intermediate. nih.goviris-biotech.deiris-biotech.deulisboa.ptresearchgate.net This intermediate can undergo epimerization and ring-opening, resulting in a mixture of undesired by-products, including α- and β-aspartyl peptides and their epimers. nih.goviris-biotech.desigmaaldrich.com These by-products can be difficult to separate from the target peptide, leading to lower yields and purity. iris-biotech.deiris-biotech.de

Aspartimide formation is particularly problematic in sequences containing Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, or Asp-Arg motifs and is exacerbated by prolonged exposure to basic conditions used for Fmoc deprotection, such as piperidine. nih.goviris-biotech.deiris-biotech.deulisboa.ptresearchgate.net The choice of side-chain protecting group for the β-carboxyl group of aspartic acid significantly impacts the extent of aspartimide formation. Bulky protecting groups generally offer better suppression of this side reaction compared to less bulky ones. nih.govadvancedchemtech.comresearchgate.net Research efforts have focused on developing new protecting groups and synthetic strategies to minimize aspartimide formation. For instance, the use of Fmoc-Asp(OtBu)-OH is standard, but alternative, more bulky protecting groups like OMpe (3-methylpentan-3-yl ester) and OBno (5-n-butyl-5-nonyl ester) have shown improved results in reducing aspartimide formation in comparative studies. nih.govsigmaaldrich.comadvancedchemtech.comresearchgate.net Backbone protection strategies have also been explored, although they can introduce other synthetic difficulties. nih.gov The addition of acidic modifiers to the deprotection mixture has also been shown to reduce aspartimide formation. nih.govacs.org

Research continues to explore novel protecting groups and optimized protocols to overcome the challenges associated with incorporating aspartic acid into peptides via Fmoc SPPS, aiming to improve the purity and yield of synthetic peptides, particularly long and complex sequences. researchgate.netresearchgate.netgoogle.comresearchgate.net

Comparative Data on Aspartimide Formation with Different Protecting Groups

Aspartic Acid DerivativeSide-Chain Protecting GroupAspartimide Impurities (% after simulated deprotection cycles)Reference
Fmoc-Asp(OtBu)-OHtert-Butyl (tBu)Significant (e.g., 44% in a test peptide) nih.govsigmaaldrich.com
Fmoc-Asp(OMpe)-OH3-Methylpentan-3-yl (Mpe)Reduced compared to OtBu nih.govsigmaaldrich.comadvancedchemtech.comresearchgate.net
Fmoc-Asp(OBno)-OH5-n-Butyl-5-nonyl (Bno)Markedly reduced (e.g., 0.1%/cycle in Asp-Gly sequence) sigmaaldrich.com
Fmoc-Asp(OPhp)-OHPhenylpiperidine (Php)Significantly more effective than other tested derivatives, nearly inhibited with Oxyma/piperidine/DMF google.com

Note: The specific percentage of impurities can vary significantly depending on the peptide sequence, deprotection conditions, and number of cycles.

Properties

CAS No.

19062-05-4

Molecular Formula

C19H17NO6

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Fmoc Asp Oh

Synthesis of Fmoc-Asp-Oh Derivatives

The synthesis of this compound derivatives primarily involves selective protection of the beta-carboxyl group while the alpha-amino group is protected by the Fmoc moiety and the alpha-carboxyl group is typically left free for coupling in SPPS. vulcanchem.com

Strategies for Beta-Carboxyl Protecting Group Installation

Various protecting groups are employed for the beta-carboxyl of aspartic acid in Fmoc chemistry to prevent unwanted side reactions, such as aspartimide formation, particularly during Fmoc removal with basic solutions like piperidine (B6355638). acs.orglabmartgh.comresearchgate.netiris-biotech.de Aspartimide formation involves the cyclization between the nitrogen of the alpha-carboxyl amide bond and the beta-carboxyl side chain, leading to racemization at the alpha carbon and formation of beta-peptides upon ring opening. acs.orgiris-biotech.de

Commonly used beta-carboxyl protecting groups include acid-labile esters. The tert-butyl ester (OtBu) is a widely used protecting group for the beta-carboxyl in this compound derivatives, offering sufficient protection against aspartimide formation in many cases. acs.orglabmartgh.comresearchgate.net Fmoc-Asp(OtBu)-OH is a standard building block in SPPS. labmartgh.comnih.gov

However, aspartimide formation can still occur with the OtBu group, especially in specific sequences like Asp-Gly or during prolonged exposure to bases or elevated temperatures. acs.orgresearchgate.netiris-biotech.de To address this, more sterically hindered protecting groups have been developed, such as the 2,4-dimethyl-3-pentyl (OMpe) ester or the 3-ethylpentyl (OEpe) ester. acs.orgresearchgate.net These bulky groups hinder the formation of the five-membered aspartimide ring. acs.orgresearchgate.net Another strategy involves the use of the cyanosulfurylide (CSY) group, which masks the carboxylate with a stable carbon-carbon bond, effectively suppressing aspartimide formation. iris-biotech.denih.govresearchgate.netethz.ch Allyl esters (OAll) are also used, offering orthogonal deprotection using palladium(0) catalysts. vulcanchem.compeptide.comsigmaaldrich.com

Here is a table summarizing some beta-carboxyl protecting groups used with this compound:

Protecting GroupAbbreviationCleavage ConditionsNotesSource(s)
tert-ButylOtBuAcidic (e.g., TFA)Most common, prone to aspartimide in certain sequences/conditions. acs.orglabmartgh.comresearchgate.netnih.gov
AllylOAllPd(0) catalystsOrthogonal protection, useful for cyclization/conjugation. vulcanchem.compeptide.comsigmaaldrich.com
2,4-Dimethyl-3-pentylOMpeAcidic (e.g., TFA)More hindered, reduces aspartimide formation. researchgate.netbiotage.comgoogle.com
3-EthylpentylOEpeAcidic (e.g., TFA)More hindered, reduces aspartimide formation. acs.orggoogle.com
CyanosulfurylideCSYOxidative conditions (e.g., N-chlorosuccinimide)Prevents aspartimide formation, polar, enhances solubility. iris-biotech.denih.govresearchgate.netethz.ch
4-(N-methyl)aminobenzylODmabAcidic, based on safety-catch principleUsed in conjunction with Dde protection for selective deprotection. sigmaaldrich.com
2-PhenylisopropylO-2-PhiPrMild acidic (e.g., 1% TFA in DCM)Used for selective deprotection for side-chain cyclization. peptide.com
Benzyl (B1604629)OBzlAcidic (e.g., HF, TMSOTf, HBr/AcOH) or hydrogenolysisLess common in standard Fmoc SPPS, more in Boc or fragment synthesis. peptide.compeptide2.com

Derivatization for Specialized Conjugation

This compound and its derivatives can be modified for specialized conjugation purposes. The free beta-carboxyl group, or a selectively deprotected beta-carboxyl group (e.g., from an allyl ester), provides a handle for attachment to various molecules, surfaces, or probes. peptide.commdpi.com For instance, Fmoc-Asp(OAll)-OH has been used in the synthesis of cyclic peptides and branched structures, where the allyl group is removed to allow cyclization or conjugation through the beta-carboxyl. sigmaaldrich.commdpi.com The ability to selectively deprotect the beta-carboxyl in the presence of the alpha-amino Fmoc group and other side-chain protecting groups is key for creating complex peptide conjugates. peptide.com Fmoc-Asp(OtBu)-OH has also been incorporated into lipoproteins for studying their properties. biosynth.com

Stereochemical Control in this compound Synthesis

Maintaining stereochemical integrity at the alpha-carbon of aspartic acid is critical during synthesis and subsequent peptide coupling steps. The Fmoc group, as a urethane (B1682113) protecting group, generally suppresses racemization during activation and coupling. nih.gov However, aspartimide formation, a significant side reaction for aspartic acid residues in Fmoc SPPS, is accompanied by racemization at the alpha-carbon. acs.orgresearchgate.netiris-biotech.de Strategies to minimize aspartimide formation, such as using bulky beta-carboxyl protecting groups or specific additives during Fmoc deprotection, are therefore also important for maintaining stereochemical purity. researchgate.netiris-biotech.debiotage.com The synthesis of stereochemically defined aspartic acid derivatives, such as those with hydroxylations, also involves specific synthetic routes to control the stereocenters. acs.org Chiral HPLC can be used to assess the stereochemical purity of this compound derivatives and peptides containing aspartic acid. researchgate.net

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound, typically with a protected beta-carboxyl group, is a standard building block for introducing aspartic acid into peptide sequences using Fmoc-based SPPS. a2bchem.com The process involves the stepwise coupling of protected amino acids to a growing peptide chain anchored to a solid support. a2bchem.comscielo.org.mx

Standard Coupling Reagents and Protocols

Efficient coupling reactions are essential in SPPS to achieve high-purity peptides. peptide2.com A variety of coupling reagents are used to activate the carboxyl group of the incoming Fmoc-amino acid, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide2.comrsc.org

Carbodiimide-Based Activators (e.g., DIC/HOBt, DCC)

Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used coupling agents in SPPS, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide2.comchempep.combachem.com These additives react with the intermediate O-acylisourea formed by the carbodiimide (B86325) and the protected amino acid to generate a more reactive and less racemizing active ester (e.g., OBt ester). peptide2.comchempep.combachem.com

In Fmoc SPPS, DIC is generally preferred over DCC, especially in automated synthesis, because the byproduct (diisopropylurea) is more soluble in common SPPS solvents like DMF and isopropanol, making it easier to wash away than the sparingly soluble dicyclohexylurea formed from DCC. bachem.compeptide.com

A standard coupling protocol using carbodiimides involves activating the Fmoc-amino acid with the carbodiimide (e.g., DIC) and the additive (e.g., HOBt) in a suitable solvent like DMF or a mixture of DCM/DMF, followed by adding this activated mixture to the resin-bound peptide chain with a free amino group. scielo.org.mxchempep.com Typical molar ratios for the free amino function, Fmoc-amino acid, carbodiimide, and HOBt are 1:3:3:3. chempep.com The pre-activation time is usually kept short to minimize side reactions. chempep.com

While carbodiimide/HOBt couplings are generally effective and minimize racemization compared to some other methods, certain residues, including aspartic acid, can still be prone to side reactions like aspartimide formation, particularly if the beta-carboxyl is not adequately protected. iris-biotech.denih.govchempep.com The addition of HOBt to the piperidine solution used for Fmoc deprotection has been shown to reduce aspartimide formation. biotage.comchempep.com For challenging sequences or when using less hindered beta-carboxyl protecting groups, alternative coupling reagents or strategies may be employed to ensure efficient and high-fidelity incorporation of this compound derivatives. iris-biotech.dechempep.com

Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP)

Uronium and phosphonium salts are widely used coupling reagents in Fmoc SPPS due to their high efficiency and reduced racemization compared to carbodiimides alone.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : HATU is a highly effective coupling reagent that reacts with carboxylic acids in the presence of a base to form an activated ester, typically an OAt ester (derived from 1-hydroxy-7-azabenzotriazole, HOAt). This active ester then reacts with the amine component. HATU is commonly used with bases like N,N-diisopropylethylamine (DIEA) or triethylamine. wikipedia.orgadvancedchemtech.com While initially believed to exist as a uronium salt, structural studies revealed it exists as the less reactive guanidinium (B1211019) isomer in the solid state wikipedia.org. HATU is known for its fast reaction rates.

HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) : HBTU is another frequently used coupling reagent that forms HOBt esters (derived from 1-hydroxybenzotriazole, HOBt). Like HATU, it is typically used with a base in polar aprotic solvents like DMF. wikipedia.orgfishersci.cafishersci.co.uk HBTU was introduced earlier than HATU and also crystallizes as the guanidinium isomer rather than the uronium salt wikipedia.org. It is known for its mild activating properties and resistance to racemization wikipedia.orgfishersci.co.uk.

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : PyBOP is a phosphonium-based coupling reagent that also utilizes HOBt as an additive, forming the activated HOBt ester. nih.govfishersci.nl It is effective in peptide synthesis and is often used in similar conditions to HBTU. google.com

These reagents facilitate efficient amide bond formation by generating reactive intermediates that couple with the incoming amino group on the solid support.

Additives and Racemization Suppressants (e.g., Oxyma Pure, HOBt)

Additives play a crucial role in peptide synthesis, particularly when using carbodiimides, by increasing coupling efficiency and suppressing racemization.

HOBt (1-Hydroxybenzotriazole) : HOBt is a common additive used with carbodiimides and some uronium/phosphonium salts. It reacts with the O-acylisourea intermediate formed by the carbodiimide to generate an activated HOBt ester. This ester is more stable and less prone to racemization than the O-acylisourea, and it reacts efficiently with the amine component. advancedchemtech.comwikipedia.orgcoreyorganics.com HOBt itself can be explosive in its anhydrous form, and is often handled as a hydrate (B1144303) advancedchemtech.comwikipedia.org.

Oxyma Pure (Ethyl cyanohydroxyiminoacetate) : Oxyma Pure is a non-explosive alternative to HOBt and HOAt advancedchemtech.comwikipedia.org. When used with carbodiimides like DIC, it provides high yields and reduced epimerization advancedchemtech.com. Oxyma Pure acts as an auxiliary nucleophile and its acidity helps suppress base-catalyzed side reactions, including racemization advancedchemtech.comwikipedia.org. It has shown comparable or even superior performance to HOAt in some cases, particularly in sterically demanding couplings cenmed.com.

These additives are essential for achieving high purity and yield in peptide synthesis, especially when incorporating sensitive amino acids like Asp.

Fmoc Deprotection Conditions and Reagents

The Fmoc group protecting the alpha-amino group of this compound must be removed after each coupling step to allow for the addition of the next amino acid. This deprotection is typically carried out under basic conditions.

Piperidine-Based Protocols

Piperidine is the most commonly used base for Fmoc deprotection in SPPS. nih.govnih.gov Standard protocols involve treating the resin-bound peptide with a solution of piperidine, typically 20% in DMF. The secondary amine of piperidine reacts with the Fmoc group, leading to its cleavage and the release of the free amine on the peptide. The reaction is usually fast and efficient. However, repeated exposure to piperidine can lead to side reactions, particularly aspartimide formation when Asp(OtBu) is present in the sequence. peptide.comsigmaaldrich.com

Alternative Bases for Fmoc Removal (e.g., Dipropylamine, Morpholine)

While piperidine is widely used, alternative bases can be employed, sometimes to mitigate specific side reactions or for compatibility with certain protecting groups or resins.

Dipropylamine : Dipropylamine is a secondary amine like piperidine and can also be used for Fmoc deprotection. uni.lunih.govcenmed.comwikidata.orgnih.gov Its properties and effectiveness in Fmoc removal are generally similar to piperidine.

Morpholine (B109124) : Morpholine is another cyclic secondary amine that can serve as an alternative for Fmoc deprotection. nih.govnih.govontosight.aifishersci.ca Like other secondary amines, it reacts with the Fmoc group to effect cleavage. The choice between piperidine, dipropylamine, or morpholine can sometimes influence reaction kinetics or side product formation depending on the specific peptide sequence and synthesis conditions.

Influence of Solvent Systems

The solvent system significantly impacts the efficiency and outcome of Fmoc deprotection. Dimethylformamide (DMF) is the most common solvent used with piperidine and other bases for Fmoc removal due to its good solvation properties for both the resin and the reagents. However, other polar aprotic solvents can also be used. The solvent can influence the swelling of the solid support, the solubility of reagents, and the rate of the deprotection reaction. The presence of protic solvents or water in the deprotection mixture can sometimes affect the reaction rate and potentially lead to unwanted side reactions.

Solid Support Selection for this compound Integration

The choice of solid support is crucial in SPPS and depends on the desired peptide C-terminus and the cleavage conditions to be used. This compound (with a protected side chain) is integrated into the peptide chain while the peptide is anchored to the solid support.

For synthesizing peptides with a C-terminal carboxylic acid, Wang resin or Rink amide resin are commonly used. peptide.comadvancedchemtech.com Wang resin is a p-alkoxybenzyl alcohol resin that is cleaved under mild to strong acidic conditions, typically with trifluoroacetic acid (TFA). Rink amide resin is a more acid-labile resin that yields peptide amides upon cleavage with TFA. The t-butyl ester side chain protection on Asp is designed to be cleaved simultaneously with the peptide from these resins using TFA-based cocktails. peptide.comadvancedchemtech.com However, the t-butyl cations generated during cleavage can react with nucleophilic residues in the peptide, necessitating the use of scavengers like thiophenol or anisole (B1667542) in the cleavage mixture. peptide.comadvancedchemtech.com

More acid-labile resins, such as 2-chlorotrityl chloride resin, can be used when milder cleavage conditions are required, for example, to obtain protected peptide fragments. When using such resins, the choice of side-chain protection for Asp needs to be compatible with the cleavage conditions. K-Oxyma, for instance, is noted as being useful in peptide coupling on mild acid-labile resins like 2-chlorotrityl resin, leading to minimal cleavage of the peptide from the resin due to its more alkaline character cenmed.com.

The selection of the solid support and the Asp side-chain protection are interconnected and must be carefully considered to ensure efficient synthesis and minimize side reactions during both synthesis and cleavage. Bulky protecting groups like OBno have been shown to significantly reduce aspartimide formation, particularly with challenging sequences, leading to higher crude peptide purity iris-biotech.desigmaaldrich.com.

Automated SPPS Protocols Incorporating this compound

Automated peptide synthesizers are widely used for Fmoc SPPS, allowing for the efficient and reproducible synthesis of peptides. nih.govgoogle.com Automated protocols involve pre-programmed cycles of reagent delivery, mixing, and washing steps. A typical cycle for the incorporation of an Fmoc-protected amino acid like Fmoc-Asp(OtBu)-OH includes Fmoc deprotection using a solution of piperidine (commonly 20%) in DMF, followed by washing, and then coupling of the activated amino acid. nih.govgoogle.comacs.org

Activating reagents, such as HBTU, HCTU, DIC/HOBt, or DIC/Oxyma Pure, are used to activate the carboxyl group of the incoming Fmoc-amino acid, facilitating amide bond formation with the free amino group on the resin-bound peptide chain. nih.govgoogle.comacs.org The coupling reaction is typically carried out in DMF or a mixture of solvents. Fmoc-Asp(OtBu)-OH is a standard building block in these automated systems. alfa-chemistry.comacs.org The efficiency of coupling is influenced by factors such as the activating reagent, solvent, reaction time, and the specific peptide sequence being synthesized.

Microwave-Assisted SPPS with this compound

Microwave irradiation has been increasingly applied to SPPS to accelerate reaction rates, particularly for coupling and deprotection steps. google.comnih.govnih.gov Microwave-assisted SPPS can significantly reduce synthesis times and has been shown to improve yields and purity, especially for the synthesis of long or difficult sequences that are prone to aggregation when synthesized using conventional methods. google.comnih.govnih.gov

This compound derivatives, including Fmoc-Asp(OtBu)-OH, are compatible with microwave-assisted protocols. acs.orgresearchgate.net While microwave heating is beneficial for reaction kinetics, the elevated temperatures can exacerbate base-catalyzed side reactions like aspartimide formation. google.comnih.gov Therefore, when using microwave irradiation, the selection of an appropriate side-chain protecting group for aspartic acid that minimizes aspartimide formation, such as the bulkier esters or the CSY group, becomes even more critical. nih.gov Microwave-assisted synthesis incorporating this compound can be performed on both polystyrene and PEG-PS resins. rsc.orgnih.gov

Solution-Phase Peptide Synthesis Utilizing this compound

While SPPS is the predominant method for peptide synthesis, solution-phase synthesis can be advantageous for certain applications, such as the synthesis of short peptides or for the preparation of peptide fragments for convergent synthesis strategies. Fmoc chemistry can also be applied in solution phase.

Coupling Efficiency and Conditions in Homogeneous Systems

In solution-phase peptide synthesis using this compound derivatives, the coupling reaction is carried out in a homogeneous solvent system. The efficiency of amide bond formation between the activated carboxyl group of the Fmoc-protected aspartic acid derivative and the amino group of the growing peptide chain in solution depends on the activating reagent, solvent, concentration, temperature, and reaction time.

Similar to SPPS, the side-chain carboxyl of aspartic acid must be protected to avoid undesired reactions. Fmoc-Asp(OtBu)-OH is commonly used. peptide.com Activating reagents like HATU, HBTU, or carbodiimides (e.g., DIC) in combination with additives like HOBt or Oxyma Pure are typically employed to facilitate coupling in solution. Solvents such as DMF, N-methylpyrrolidone (NMP), or mixtures with other organic solvents or water are used depending on the solubility of the reactants.

Challenges and Strategies in Fmoc Asp Oh Mediated Peptide Synthesis

Aspartimide Formation: Mechanisms and Consequences

Aspartimide formation is a significant side reaction during Fmoc-based SPPS, occurring when the peptide chain contains an aspartic acid residue. nih.gov This intramolecular cyclization is particularly problematic because it can lead to the formation of up to nine different by-products, some of which are difficult to separate from the desired peptide. sigmaaldrich.com The reaction is catalyzed by both acids and bases but is especially pronounced under the basic conditions required for the removal of the Fmoc protecting group. iris-biotech.de

Base-Catalyzed Cyclization Pathways

The principal mechanism for aspartimide formation in Fmoc-SPPS is a base-catalyzed intramolecular cyclization. researchgate.net The process is initiated during the Fmoc deprotection step, which typically uses a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov The base abstracts a proton from the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This deprotonation generates a nucleophilic nitrogen that subsequently attacks the carbonyl carbon of the Asp side-chain ester. nih.govresearchgate.net This intramolecular attack results in the formation of a five-membered succinimide (B58015) ring, the aspartimide, and the release of the side-chain protecting group's alcohol (e.g., tert-butanol). iris-biotech.de This cyclization is a major challenge as it can significantly lower the yield of the target peptide. iris-biotech.de

Sequence Dependence of Aspartimide Formation (e.g., Asp-Gly, Asp-Asn)

The propensity for aspartimide formation is highly dependent on the peptide sequence, specifically the amino acid residue immediately following the aspartic acid. nih.gov Sequences where the Asp residue is followed by a small, sterically unhindered amino acid are particularly susceptible. The Asp-Gly motif is notoriously problematic, exhibiting the highest rates of aspartimide formation due to the lack of a side chain on the glycine residue, which minimizes steric hindrance for the cyclization reaction. nih.govnih.gov

Other sequences prone to this side reaction include Asp-Asn, Asp-Asp, and Asp-Ser. nih.goviris-biotech.de The nature of the amino acid C-terminal to Asp influences the rate of the side reaction, with observed propensities generally following the order: Asp-Gly >> Asp-Asn > Asp-Arg > Asp-Asp. iris-biotech.de The conformation of the peptide chain, which is also sequence-dependent, can play a role by affecting the proximity of the backbone amide nitrogen to the side-chain ester. nih.gov

Isomerization and Racemization Pathways

Once formed, the aspartimide intermediate is a critical branchpoint for further side reactions, most notably racemization (epimerization) at the α-carbon of the aspartic acid residue. researchgate.net The succinimide ring is chirally unstable and can undergo rapid epimerization under basic conditions, leading to a mixture of D- and L-aspartimide configurations. sigmaaldrich.comiris-biotech.de This loss of stereochemical integrity is particularly detrimental, as the subsequent ring-opening will produce peptides containing both D- and L-aspartyl residues. nih.gov These D-isomers, or diastereomers, often have nearly identical physicochemical properties to the desired L-peptide, making them extremely difficult, if not impossible, to remove by standard purification techniques like reverse-phase HPLC. nih.govsigmaaldrich.com

Formation of Beta-Peptides and Piperidides

The aspartimide ring is susceptible to nucleophilic attack, leading to the formation of several undesired by-products. The ring can be opened by residual water or by the base used for Fmoc deprotection (e.g., piperidine). nih.gov Nucleophilic attack can occur at either of the two carbonyl carbons of the imide ring (the α- or β-carbonyl).

Hydrolysis of the aspartimide ring yields a mixture of α-aspartyl and β-aspartyl peptides. nih.gov The β-peptide, where the peptide backbone continues through the side-chain carboxyl group, is often the major product. nih.gov Furthermore, because the aspartimide intermediate can racemize, both D- and L-isomers of the α- and β-peptides are formed. iris-biotech.de

If the nucleophile is the deprotecting base itself, such as piperidine, the ring-opening results in the formation of α- and β-piperidide adducts. iris-biotech.de These by-products are typically easier to separate from the target peptide during purification due to a significant change in mass and polarity. nih.gov However, their formation still represents a loss of the desired product and complicates the purification process. iris-biotech.de

Strategies for Aspartimide Suppression and Control

Given the significant negative consequences of aspartimide formation, considerable research has focused on developing strategies to suppress or control this side reaction. These approaches primarily involve modifying the conditions of the Fmoc deprotection step, as this is where the base-catalyzed side reaction is initiated.

Optimization of Fmoc Deprotection Reagents and Conditions

A primary strategy to mitigate aspartimide formation is to alter the base and conditions used for Fmoc removal. The goal is to find conditions that efficiently remove the Fmoc group without promoting significant deprotonation of the backbone amide.

Alternative Bases: Replacing the standard strong base piperidine (pKa of conjugate acid ≈ 11.2) with a weaker base can significantly reduce aspartimide formation. iris-biotech.denih.gov

Piperazine: As a weaker base, piperazine has been shown to be effective at removing the Fmoc group while suppressing the side reaction. biotage.comresearchgate.net

Morpholine (B109124): Using approximately 50% morpholine (pKa of conjugate acid ≈ 8.4) in DMF has been reported to result in minimal aspartimide formation compared to piperidine under the same conditions. nih.gov

Other Amines: Other bases such as 3-(diethylamino)propylamine (B94944) (DEAPA) have also been explored as greener and effective alternatives to piperidine that can minimize aspartimide-related by-products. rsc.org

Addition of Acidic Modifiers: Another effective approach is to buffer the basicity of the deprotection solution by adding a small amount of an acid. This reduces the concentration of free base available to deprotonate the backbone amide.

Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine deprotection solution has long been known to significantly reduce aspartimide formation. biotage.comchempep.com The acidic proton of HOBt helps to neutralize the basicity of the environment. nih.gov

Formic Acid: The addition of an organic acid like formic acid to the piperidine solution has also been shown to efficiently prevent the formation of aspartimide side products. peptide.comnih.gov

The choice of strategy often depends on the specific peptide sequence. For highly susceptible sequences like Asp-Gly, a combination of methods may be necessary. The following table summarizes the effect of different deprotection conditions on aspartimide formation for a model peptide containing an Asp-Gly sequence.

Fmoc Deprotection ReagentConditionsRelative Aspartimide Formation (%)Reference
20% PiperidineDMF, Room TempHigh (~44%) nih.gov
20% Piperidine + 0.1M HOBtDMF, Room TempReduced nih.govnih.gov
5% Piperazine + 0.1M HOBtDMF, Room TempSignificantly Reduced researchgate.netnih.gov
50% MorpholineDMF, Room TempMinimal (~1.2%) nih.gov
1-5% DBUDMF, Room TempVery High (Promotes Formation) nih.govpeptide.com
Lower Basicity Reagents

One approach to minimize aspartimide formation is to replace the standard deprotection reagent, piperidine, with a less basic amine. The rationale is that a weaker base can still effectively remove the Fmoc group while reducing the extent of the base-catalyzed side reaction.

Piperazine : As a weaker base than piperidine, piperazine has been shown to be effective at removing the Fmoc group while simultaneously suppressing the formation of aspartimide. biotage.com

Morpholine : The use of morpholine in dimethylformamide (DMF) can efficiently remove the Fmoc group and has been reported to minimize aspartimide formation. nih.govresearchgate.net

Dipropylamine (DPA) : DPA is presented as a reagent that significantly reduces aspartimide formation compared to piperidine, especially in high-temperature solid-phase peptide synthesis (SPPS). nih.govresearchgate.net It is also noted as being less expensive and having lower toxicity. researchgate.net

ReagentBasicity (pKa of Conjugate Acid)Efficacy in Fmoc DeprotectionEffect on Aspartimide Formation
Piperidine11.1 nih.govStandard, highly effectivePromotes formation nih.gov
Piperazine9.8EffectiveSuppresses formation biotage.com
Morpholine8.4EffectiveMinimizes formation nih.govresearchgate.net
Dipropylamine (DPA)11.0EffectiveReduces formation nih.govresearchgate.net
Acidic Additives in Deprotection Solutions

Incorporating acidic additives into the standard piperidine deprotection solution is another effective strategy. These additives are thought to protonate the backbone amide, thereby reducing its nucleophilicity and decreasing the rate of succinimide ring formation.

Hydroxybenzotriazole (HOBt) : The addition of 0.1 M HOBt to the piperidine deprotection solution has been demonstrated to significantly reduce aspartimide formation. biotage.com However, the explosive nature of anhydrous HOBt necessitates its sale in a wetted form, which introduces water that could potentially act as a nucleophile. biotage.com

Formic Acid : It has been reported that the addition of a small quantity of formic acid to the piperidine solution used for Fmoc removal can effectively suppress the formation of aspartimide. peptide.com

Sterically Hindered Beta-Carboxyl Protecting Groups

A highly effective strategy to prevent aspartimide formation involves modifying the Fmoc-Asp-Oh building block itself. By replacing the standard side-chain protecting group with a more sterically bulky one, the approach of the backbone amide nitrogen to the side-chain carbonyl is physically blocked, thus inhibiting the cyclization reaction. biotage.comnih.gov Research has shown that not only the bulk but also the flexibility of these protecting groups can be crucial for their effectiveness. biotage.comnih.gov

Tert-Butyl (OtBu)

The tert-butyl (OtBu) group is the most commonly used protecting group for the β-carboxyl side chain of aspartic acid in standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnbinno.comnbinno.com Fmoc-Asp(OtBu)-OH is a cornerstone reagent in peptide synthesis due to the stability of the OtBu group during the basic conditions of Fmoc removal and its straightforward cleavage under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection step. nbinno.compeptide.com However, the relatively low steric hindrance offered by the OtBu group is often insufficient to prevent aspartimide formation in sequences that are particularly prone to this side reaction, such as Asp-Gly motifs. nih.govsigmaaldrich.com

3-Methylpent-3-yl (OMpe)

To address the limitations of the OtBu group, the more sterically demanding 3-methylpent-3-yl (OMpe) protecting group was developed. biotage.com Fmoc-Asp(OMpe)-OH has demonstrated significant improvements over the standard Fmoc-Asp(OtBu)-OH in suppressing aspartimide formation. biotage.comadvancedchemtech.com The increased bulk of the OMpe group provides a more effective shield for the side-chain carbonyl group. advancedchemtech.com Consequently, OMpe is now one of the most widely utilized alternatives for minimizing this problematic side reaction and has been successfully employed in the synthesis of numerous complex peptides. nih.gov

3-Ethylpent-3-yl (OEpe)

Further research into the relationship between steric bulk and the suppression of aspartimide formation led to the development of even larger protecting groups, such as the 3-ethylpent-3-yl (OEpe) group. dntb.gov.uanih.gov Studies have shown that increasing the steric demand of the protecting group correlates with a significant reduction in aspartimide-related by-products. nih.govresearchgate.net The Fmoc-Asp(OEpe)-OH derivative has proven to be extremely effective in minimizing these side reactions, even under harsh basic conditions. dntb.gov.uanih.gov

5-n-butyl-5-nonyl (OBno)

Among the new generation of sterically hindered protecting groups, the 5-n-butyl-5-nonyl (OBno) group stands out for its exceptional performance. dntb.gov.uanih.gov It was developed as part of a strategy to create an optimized side-chain protection that minimizes aspartimide formation. nih.gov In comparative studies using a model peptide known to be highly susceptible to this side reaction, Fmoc-Asp(OBno)-OH demonstrated superior results, reducing aspartimide formation to nearly undetectable levels. sigmaaldrich.com Even in the most challenging Asp-Gly sequences, the OBno group limited by-product formation to just 0.1% per deprotection cycle. sigmaaldrich.com This high level of protection is attributed not only to its significant bulk but also to the flexibility of its long alkyl chains, which effectively shield the reactive site. nih.gov

Protecting GroupStructureRelative Steric BulkEffectiveness in Preventing Aspartimide Formation
Tert-Butyl (OtBu)-C(CH₃)₃StandardModerate, often insufficient for problematic sequences nih.govsigmaaldrich.com
3-Methylpent-3-yl (OMpe)-C(CH₃)(C₂H₅)₂HighSignificant improvement over OtBu biotage.comadvancedchemtech.com
3-Ethylpent-3-yl (OEpe)-C(C₂H₅)₃Very HighExtremely effective dntb.gov.uanih.gov
5-n-butyl-5-nonyl (OBno)-C(C₄H₉)₃Extremely HighSuperior performance, near-complete suppression sigmaaldrich.com
Cyanosulfurylide (CSY)

A significant advancement in preventing aspartimide formation is the use of the cyanosulfurylide (CSY) protecting group for the Asp side chain. nih.govresearchgate.netnih.gov Unlike traditional ester-based protecting groups that link to the carboxyl group via a labile C-O bond, the CSY group masks the carboxylate with a stable carbon-carbon bond. nih.govnih.goviris-biotech.de This C-C bond is impervious to the basic conditions of Fmoc deprotection and other standard SPPS manipulations, thus completely suppressing the cyclization reaction that leads to aspartimide formation. nih.govnih.goviris-biotech.de

The CSY group is formally a zwitterionic species and has the added benefit of increasing the solubility of the growing peptide chain, which can be particularly advantageous for aggregation-prone sequences. nih.goviris-biotech.de The deprotection of the CSY group is achieved post-synthesis under mild oxidative conditions using reagents such as N-chlorosuccinimide (NCS) in an aqueous solution. nih.gov This process is highly selective and efficiently regenerates the free carboxylic acid. nih.gov Research has demonstrated the successful application of Fmoc-Asp(CSY)-OH in the synthesis of various challenging peptides and proteins, including teduglutide and ubiquitin. nih.govsemanticscholar.org

StrategyMechanismKey FeaturesDeprotection
Cyanosulfurylide (CSY) Masks the β-carboxyl group with a stable C-C bond, preventing intramolecular cyclization.Completely suppresses aspartimide formation; enhances peptide solubility.Oxidative cleavage with N-chlorosuccinimide (NCS) in aqueous solution.
2-Phenylisopropyl (O-2-PhiPr)

The 2-phenylisopropyl (O-2-PhiPr) ester is another protecting group for the β-carboxyl group of aspartic acid. A key feature of the O-2-PhiPr group is its high acid lability; it can be selectively cleaved using dilute trifluoroacetic acid (TFA), typically 1-2% in dichloromethane (B109758) (DCM), in the presence of more robust acid-labile protecting groups like tert-butyl (tBu). sigmaaldrich.com This quasi-orthogonality makes Fmoc-Asp(O-2-PhiPr)-OH particularly useful for the on-resin synthesis of cyclic peptides via side-chain to side-chain lactam bridge formation. sigmaaldrich.com

In terms of preventing aspartimide formation, the O-2-PhiPr group offers more significant protection than some other labile protecting groups, such as O-allyl. sigmaaldrich.comnih.gov Its utility has been demonstrated in the synthesis of N-linked glycopeptides, where it proved more effective than the O-allyl group in minimizing aspartimide-related side products during on-resin modifications. nih.gov

Protecting GroupCleavage ConditionKey ApplicationAspartimide Suppression
Dmab HydrazineSide-chain protectionPoor; can increase aspartimide formation
O-2-PhiPr 1-2% TFA in DCMOn-resin cyclization, glycopeptide synthesisModerate; better than O-allyl

Backbone Amide Protection Strategies (e.g., Dmb, Hmb)

One of the most effective methods to completely prevent aspartimide formation is through backbone amide protection. biotage.com This strategy involves the temporary protection of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. By converting the secondary amide to a tertiary amide, the nucleophilicity of the nitrogen is eliminated, thereby preventing the initial attack on the Asp side-chain carboxyl group.

The most commonly used backbone protecting groups are 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb). nih.gov These groups are introduced onto the amide nitrogen and are stable to the basic conditions of Fmoc deprotection but are cleaved by the final TFA treatment. iris-biotech.de

Due to the steric hindrance of the tertiary amide, coupling the subsequent amino acid can be challenging. peptide.com To circumvent this, pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, are widely used. iris-biotech.depeptide.com This approach is particularly beneficial for notoriously difficult Asp-Gly sequences. iris-biotech.de The Hmb group, containing a hydroxyl group, can facilitate coupling through an O- to N-acyl transfer mechanism, though this can be slow and sequence-dependent. nih.govpeptide.com

Use of Pseudoproline Dipeptides Involving Aspartic Acid

Pseudoproline dipeptides are specialized building blocks that can significantly reduce aspartimide formation by inducing a "kink" in the peptide backbone. wikipedia.orgpeptide.com These dipeptides are formed by reacting a serine (Ser) or threonine (Thr) residue with an aldehyde or ketone to form a TFA-labile oxazolidine ring. merckmillipore.com When a pseudoproline dipeptide is placed C-terminal to an aspartic acid residue (e.g., Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH), the resulting conformational bend disrupts the geometry required for the backbone amide to attack the Asp side chain. peptide.com

Segment Condensation and Ligation Approaches to Mitigate Aspartimide Formation

Convergent or segment-based peptide synthesis strategies can be employed to mitigate aspartimide formation, particularly in the synthesis of long peptides. In this approach, the full-length peptide is assembled by ligating several smaller, protected peptide segments. This reduces the total number of Fmoc deprotection cycles that the complete peptide is subjected to, thereby lowering the cumulative risk of base-catalyzed side reactions like aspartimide formation.

The key is to strategically design the segments so that the aspartic acid residues are not located at the C-terminus of a segment that needs to be activated for coupling, as this position is highly prone to racemization and other side reactions. By synthesizing shorter fragments, purification is often more straightforward, allowing for the isolation of high-purity segments before the final ligation steps. Methods like Native Chemical Ligation (NCL) allow for the chemoselective joining of unprotected peptide segments, one bearing a C-terminal thioester and the other an N-terminal cysteine. While effective, care must be taken during the synthesis of the thioester segment itself, as aspartimide formation can still occur during its preparation.

Mitigation of Other Side Reactions in this compound SPPS

Besides aspartimide formation, the use of this compound in SPPS can be associated with other side reactions that compromise the purity and yield of the target peptide.

Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage, especially when proline or glycine is the second residue. The deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This can be minimized by coupling the third amino acid immediately after deprotection of the second or by using specialized resins.

Piperidinyl-Alanine Formation: In sequences with a C-terminal cysteine, a side reaction can occur where the cysteine side chain undergoes β-elimination, followed by the addition of piperidine (from the Fmoc deprotection solution) to form 3-(1-piperidinyl)alanine. iris-biotech.de Using a more stable cysteine protecting group, like trityl (Trt), can minimize this reaction. iris-biotech.de

Oxidation of Sensitive Residues: While not a direct side reaction of aspartic acid, the synthesis of peptides containing Asp alongside sensitive residues like methionine (Met), cysteine (Cys), or tryptophan (Trp) requires careful consideration. For instance, the oxidative cleavage of the CSY group is not compatible with methionine. iris-biotech.de In such cases, Met can be substituted with norleucine, or alternative deprotection strategies must be employed. semanticscholar.org

Chain Termination by Piperazine-2,5-dione Formation: In sequences with an N-terminal Xaa-Asp-Yaa motif, the aspartimide intermediate can be attacked by the N-terminal amino group, leading to the formation of a piperazine-2,5-dione (a DKP derivative) and termination of the peptide chain. nih.gov This side reaction is directly linked to the formation of the aspartimide intermediate; therefore, strategies that prevent aspartimide formation will also suppress this termination pathway. nih.gov

Effective mitigation of these side reactions often involves a combination of strategies, including the careful selection of protecting groups, optimization of reaction conditions (e.g., using additives in the deprotection solution), and strategic placement of problematic residues within the peptide sequence. nih.gov

Diketopiperazine Formation

The propensity for DKP formation is highly sequence-dependent. Sequences containing Proline or Glycine as the second amino acid are particularly susceptible. The alkaline conditions required for the removal of the Fmoc protecting group, typically using piperidine, facilitate this side reaction by ensuring the N-terminal amine is deprotonated and thus highly nucleophilic.

Strategies to Minimize Diketopiperazine Formation:

Several strategies have been developed to suppress the formation of diketopiperazines:

Use of Dipeptide Building Blocks: Incorporating the first two amino acids as a pre-formed dipeptide unit can bypass the vulnerable dipeptidyl-resin stage where cyclization occurs.

Modification of Deprotection Conditions: Altering the base or solvent system for Fmoc removal can significantly reduce DKP formation. Replacing the standard 20% piperidine in DMF with weaker bases or different solvent systems has shown to be effective. For instance, using piperazine has been demonstrated to reduce DKP formation compared to piperidine. acs.org A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine in N-methyl-2-pyrrolidone (NMP) can also drastically minimize this side reaction. acs.org

Alternative Nα-Protecting Groups: Employing alternative Nα-protecting groups that can be removed under non-basic conditions, such as the trityl (Trt) group which is acid-labile, can avoid the base-catalyzed cyclization. researchgate.net

StrategyDescriptionEffectiveness
Use of DipeptidesCoupling the first two amino acids as a single unit.Highly effective by avoiding the critical dipeptide-resin intermediate.
Alternative BasesReplacing piperidine with weaker bases like piperazine or a DBU/piperazine mixture. acs.orgSignificantly reduces DKP formation. For example, 5% piperazine generated less than 4% DKP compared to over 13% with 20% piperidine in one study. acs.org
Alternative Protecting GroupsUsing acid-labile groups like Trityl (Trt) for the Nα-amine protection of the second amino acid. researchgate.netEffective as it bypasses the need for basic conditions during the critical deprotection step.

Acylation and O-N Migration Reactions

Unwanted acylation and subsequent acyl migration are side reactions that can occur in peptides containing amino acids with side-chain hydroxyl groups, such as Serine (Ser) and Threonine (Thr).

O-Acylation: During the coupling step, the hydroxyl groups of Ser or Thr can be acylated by the activated carboxyl group of the incoming amino acid. This leads to the formation of a depsipeptide, which contains an ester bond instead of the desired amide bond. This side reaction is particularly pronounced when using highly reactive coupling agents or in sequences containing histidine. nih.gov

N→O Acyl Migration (N-O Shift): Under the acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid, TFA), a reversible intramolecular rearrangement known as N→O acyl migration can occur. researchgate.netresearchgate.net The amide bond preceding a Ser or Thr residue can migrate to the side-chain hydroxyl group, forming an O-acyl intermediate (an ester bond). researchgate.net While this reaction is reversible and the more stable N-acyl form (amide bond) is favored under neutral or slightly basic conditions, incomplete reversal can lead to impurities in the final peptide product. researchgate.netnih.gov

Strategies for Prevention:

Protection of Hydroxyl Groups: The most common strategy is to protect the side-chain hydroxyl groups of Ser and Thr with acid-labile groups like the tert-butyl (tBu) group. This prevents O-acylation during synthesis.

Control of Cleavage Conditions: To minimize N→O acyl shift during final cleavage, the duration of exposure to strong acid should be kept to a minimum. researchgate.net

Post-Cleavage Treatment: Treating the crude peptide with a mild base (e.g., aqueous ammonia) after cleavage can help to reverse any N→O acyl migration that may have occurred, shifting the equilibrium back to the desired amide bond. peptide.com

Use of Additives: For preventing O-acylation during coupling with active esters, additives such as 2,4-dinitrophenol or pentachlorophenol have been shown to be effective. nih.gov

Alkylation By-product Formation

During the final deprotection and cleavage of the peptide from the solid support using strong acids like TFA, the tert-butyl (OtBu) protecting group on the side chain of aspartic acid is removed, generating a stable tert-butyl cation (tBu+). peptide.comadvancedchemtech.com This highly reactive carbocation is an electrophile that can attack nucleophilic side chains of other amino acids within the peptide sequence, leading to the formation of alkylated by-products.

The amino acids most susceptible to this side reaction are:

Tryptophan (Trp): Alkylation can occur at the indole ring. thermofisher.comnih.gov

Methionine (Met): The thioether side chain can be alkylated. thermofisher.com

Cysteine (Cys): The free thiol group is a prime target for t-butylation. acs.org

Strategies to Prevent Alkylation:

The primary strategy to prevent alkylation is the use of "scavengers" in the cleavage cocktail. Scavengers are nucleophilic compounds that are added in excess to the TFA solution. They act by trapping the reactive t-butyl cations before they can react with the peptide. acs.orgthermofisher.com

Commonly used scavengers include:

Triisopropylsilane (TIS): A very effective cation scavenger. nih.gov

Water (H₂O): Helps to hydrolyze the carbocations.

Thioanisole: Particularly useful for protecting Tryptophan. researchgate.net

1,2-Ethanedithiol (EDT): Effective for preventing methionine oxidation and scavenging cations. thermofisher.com

Phenol: An aromatic scavenger. researchgate.net

The choice and combination of scavengers depend on the peptide sequence and the protecting groups used.

ScavengerTypical Concentration (%)Target Residues / Purpose
Triisopropylsilane (TIS)1 - 5General and highly effective cation scavenger. nih.govresearchgate.net
Water2.5 - 5General scavenger, aids in solubility. researchgate.net
Thioanisole2 - 5Protects Trp from alkylation and Met from oxidation. researchgate.net
1,2-Ethanedithiol (EDT)1 - 2.5Protects Cys and Met. thermofisher.com
Phenol2 - 5Protects Tyr and Trp. researchgate.net

A standard and widely used scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5). researchgate.net For peptides containing sensitive residues like Cys, Met, or Trp, more complex cocktails containing thioanisole or EDT are often employed to ensure complete removal of by-products. thermofisher.comresearchgate.net

Advanced Derivatives of Fmoc Asp Oh and Their Specialized Academic Applications

Fmoc-Asp-Oh in the Synthesis of Modified Peptides

The presence or the ability to selectively deprotect the beta-carboxyl group of aspartic acid incorporated using this compound allows for various modifications beyond linear peptide chain elongation.

Branched and Multi-Functional Peptides

The beta-carboxyl group of aspartic acid serves as a branching point for creating branched or multi-functional peptides. By selectively coupling different peptide chains or functional molecules to the alpha-amino, alpha-carboxyl, and beta-carboxyl groups of an aspartic acid residue (often introduced using this compound or a suitably protected derivative), complex dendritic or branched structures can be synthesized. This is particularly relevant in creating peptides with multiple copies of a sequence or attaching various probes or targeting moieties.

Multi-functional peptides can also be generated by coupling different molecules to the aspartic acid side chain. For example, Fmoc-Asp(biotinyl-PEG)-OH is a derivative used to introduce a biotinylated polyethylene (B3416737) glycol (PEG) chain onto the aspartic acid residue within a peptide. chemimpex.com This modification enhances solubility and stability and allows for subsequent conjugation or detection via the biotin (B1667282) tag, which is useful in biochemical assays and targeted drug delivery systems. chemimpex.com

Glycopeptides and Lipopeptides Synthesis via this compound

Glycopeptides and lipopeptides are important classes of biomolecules with diverse biological activities. The aspartic acid residue, incorporated using this compound, can play a role in their synthesis, although the glycosidic or lipidic moiety is typically attached either to the side chain or via a linker involving the side chain.

In the synthesis of N-glycopeptides, the carbohydrate is traditionally linked to the asparagine side chain. However, modified approaches involving aspartic acid derivatives have been explored. For instance, strategies involving the conversion of aspartic acid side chains to thioacids have been developed for subsequent chemoselective ligation with glycosyl amines to form N-glycopeptides. d-nb.info While Fmoc-Asp(STmob)-OH, a protected aspartic thioacid derivative, showed limitations as a direct building block, tripeptide building blocks incorporating this moiety proved effective for introducing the aspartic thioacid into peptides via Fmoc-SPPS. d-nb.info

For lipopeptides, the lipid chain is often attached to an amino group (like a lysine (B10760008) side chain or the N-terminus), but the aspartic acid side chain can be involved in linking the lipid or in forming the peptide backbone that is subsequently lipidated. In the synthesis of certain lipopeptides, Fmoc-Asp-OAll (with an allyl ester protecting the beta-carboxyl) has been used, with the side chain carboxylate loaded onto the resin, followed by allyl ester removal and subsequent peptide elongation and macrolactone formation. chemrxiv.org This highlights how the aspartic acid side chain can serve as an anchoring point or be involved in cyclization strategies within lipopeptide synthesis. The synthesis of modified lipopeptides, such as fluorinated variants, also utilizes Fmoc-SPPS for the peptide chain assembly, which can include aspartic acid residues. beilstein-journals.org

Role of this compound in Bioconjugation Methodologies

The accessible beta-carboxyl group of aspartic acid, introduced using this compound, is a prime target for bioconjugation, allowing for the covalent attachment of various molecules to peptides.

Site-Specific Modification of Peptides for Probe Installation

Site-specific modification is crucial for creating well-defined peptide-probe conjugates for various applications, including imaging, diagnostics, and studying biological interactions. The beta-carboxyl group of aspartic acid offers a handle for such modifications using standard coupling chemistry. acs.org

Probes such as fluorescent dyes (e.g., fluorescein (B123965), like 5-FAM), labels, or other functional molecules can be selectively coupled to the aspartic acid side chain carboxyl group using carbodiimide (B86325) chemistry (e.g., using DIC or DCC) in the presence of activating agents (e.g., HOBt or HATU). acs.orgnih.govmdpi.com Fmoc-Asp(5-FAM)-OH is an example of a building block specifically designed for incorporating a fluorescein label directly onto the aspartic acid residue during peptide synthesis. aatbio.com This allows for in-sequence labeling of peptides, useful for applications like Förster Resonance Energy Transfer (FRET) studies. aatbio.com

This site-specific modification via the aspartic acid side chain enables the creation of peptide conjugates with tailored properties for research purposes, such as tracking peptide localization, studying protein-peptide interactions, or developing diagnostic agents.

DNA-Encoded Chemical Libraries (DECL) Construction

DNA-Encoded Chemical Libraries (DECLs) are powerful tools for drug discovery, allowing for the screening of vast numbers of small molecules or peptides against biological targets. In peptide DECLs, peptides are synthesized and attached to unique DNA tags. acs.orgdelivertherapeutics.comnih.govacs.org

Fmoc-based peptide synthesis is compatible with DECLs, although specific strategies are needed to accommodate the DNA conjugation and the constraints imposed by DNA (e.g., sensitivity to highly acidic conditions). acs.orgdelivertherapeutics.comnih.govacs.orgresearchgate.net Aspartic acid residues, incorporated using this compound or its derivatives, can be part of the peptide sequence. The side-chain carboxyl group of aspartic acid can potentially serve as an attachment point for the DNA tag or a linker connected to the DNA tag. acs.orgdelivertherapeutics.com

However, the propensity of aspartic acid to form aspartimides under the basic conditions used for Fmoc deprotection poses a significant challenge in DECL synthesis, as this side reaction can lead to undesired peptide structures linked to the DNA, complicating screening results. acs.orgdelivertherapeutics.comresearchgate.net This has necessitated the development of optimized protecting group strategies and reaction conditions for incorporating aspartic acid into peptides destined for DECLs, including the use of specialized aspartic acid derivatives designed to minimize aspartimide formation. acs.orgdelivertherapeutics.commerckmillipore.comresearchgate.net Research in this area focuses on developing robust solution-phase or solid-phase Fmoc-based methods compatible with DNA, ensuring the integrity of the peptide sequence, including aspartic acid residues, during the synthesis and DNA conjugation process. acs.orgdelivertherapeutics.comnih.govacs.orgresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound119062-05-4 (Based on search results for Fmoc-L-Asp-OH) a2bchem.comraybiotech.com
Aspartic Acid6047
Piperidine (B6355638)110-89-4
N-chlorosuccinimide (NCS)137-08-6
Trifluoroacetic Acid (TFA)76-05-1
Dichloromethane (B109758) (DCM)75-09-2
Dimethylformamide (DMF)68-12-2
N-methylpyrrolidone (NMP)872-50-4
Diisopropylethylamine (DIPEA)7087-68-5
HOBt123333-71-1
HATU148893-10-1
PyBOP128625-52-5
DIC2566-92-9
DCC538-75-0
Fmoc-Asp(OtBu)-OH71989-14-5
Fmoc-Asp(O-2-PhiPr)-OH200336-86-3
Fmoc-Asp(OAll)-OH112896-25-8
Fmoc-Asp(OEpe)-OH1799418-01-1
Fmoc-Asp(OMpe)-OHNot readily available in search results, but mentioned as a derivative
Fmoc-Asp(OBno)-OHNot readily available in search results, but mentioned as a derivative
Fmoc-Asp(CSY)-OHNot readily available in search results, but mentioned as a derivative
5-FAM (5-Fluorescein)2846-71-1
Biotin58-85-5
Polyethylene Glycol (PEG)25322-68-3
Fmoc-Asp(biotinyl-PEG)-OHNot readily available in search results, but mentioned as a conjugate
Fmoc-Asp(5-FAM)-OHNot readily available in search results, but mentioned as a conjugate
Fmoc-Asp(STmob)-OHNot readily available in search results, but mentioned as a derivative
Tmob (2,4,6-Trimethoxybenzyl)1904-97-0
Allyl ester106-95-6
tert-butyl ester (OtBu)507-70-0
2-phenylisopropyl ester (O-2-PhiPr)Not readily available in search results, but mentioned as a protecting group
Cyanosulfurylide (CSY)Not readily available in search results, but mentioned as a protecting group
OEpe (beta-3-ethylpentyl ester)Not readily available in search results, but mentioned as a protecting group
OMpe (3-methylpent-3-yl ester)Not readily available in search results, but mentioned as a protecting group
OBnoNot readily available in search results, but mentioned as a protecting group
Mtt119652-20-3

Data Table: Common Aspartic Acid Side Chain Protecting Groups in Fmoc SPPS and their Applications

Protecting GroupAbbreviationCleavage ConditionsPrimary ApplicationNoteSource(s)
tert-butyl esterOtBuTFAStandard SPPS, cleaved during final deprotectionProne to aspartimide formation, especially with Asp-Gly sequences. peptide.comacs.orgdelivertherapeutics.combiotage.com labmartgh.compeptide.compeptide.comsigmaaldrich.com
2-phenylisopropyl esterO-2-PhiPr1% TFA in DCMSelective side-chain deprotection for cyclizationOrthogonal to tBu. sigmaaldrich.compeptide.com sigmaaldrich.compeptide.com
Allyl esterOAllPd(0) catalystSelective side-chain deprotection for cyclization or ligationOrthogonal to Fmoc and tBu. peptide.comchemrxiv.org peptide.comchemrxiv.org
3-ethylpentyl esterOEpeAcid (e.g., TFA)Reduced aspartimide formationBulky group. merckmillipore.comiris-biotech.de merckmillipore.comiris-biotech.de
3-methylpent-3-yl esterOMpeAcid (e.g., TFA)Reduced aspartimide formationBulky group. iris-biotech.deiris-biotech.de iris-biotech.deiris-biotech.de
OBnoOBnoAcid (e.g., TFA)Minimized aspartimide formationBulky group, effective for Asp-Gly sequences. sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
CyanosulfurylideCSYAqueous conditions with electrophilic halogen species (e.g., NCS)Suppressed aspartimide formationStable to strong acid/base/metals, improves solubility. iris-biotech.deiris-biotech.de iris-biotech.deiris-biotech.de

This compound for Protein Engineering and Functional Studies

This compound and its protected derivatives, particularly those with a protected side-chain carboxyl group such as Fmoc-Asp(OtBu)-OH (where OtBu is the tert-butyl ester), are essential reagents for introducing aspartic acid residues into synthetic peptides and proteins via Fmoc-based SPPS. This process is a cornerstone of protein engineering and allows for detailed functional studies.

The incorporation of aspartic acid at specific positions within a peptide or protein sequence enables researchers to investigate the role of this residue in various biological processes. Aspartic acid's negatively charged side chain at physiological pH is involved in a variety of critical interactions, including salt bridges, hydrogen bonds, and coordination with metal ions, all of which can influence protein folding, stability, and activity labmartgh.com.

Furthermore, peptides synthesized using this compound derivatives are utilized in studies of enzyme kinetics, protein folding mechanisms, and intermolecular protein interactions peptide.com. They can serve as substrates for enzymes, allowing for the characterization of enzyme specificity and catalytic mechanisms. The introduction of aspartic acid can also influence the self-assembly properties of peptides, leading to the formation of ordered structures like hydrogels, which have potential applications in biomaterials and tissue engineering researchgate.net.

The use of protected forms like Fmoc-Asp(OtBu)-OH is particularly important in SPPS to prevent unwanted side reactions, such as aspartimide formation, which can occur due to the reactivity of the side-chain carboxyl group labmartgh.comiris-biotech.depeptide.commerckmillipore.com. Various protecting groups for the beta-carboxyl of aspartic acid have been developed to minimize these issues and improve the purity and yield of synthesized peptides, which is critical for accurate functional studies iris-biotech.demerckmillipore.comlookchem.comresearchgate.net.

This compound DerivativeSide Chain Protecting GroupApplication/Benefit
Fmoc-Asp(OtBu)-OHtert-butyl (OtBu)Standard protection in SPPS, prevents aspartimide formation labmartgh.compeptide.com.
Fmoc-Asp(O-2-PhiPr)-OH2-phenylisopropyl (O-2-PhiPr)Acid-labile, allows selective deprotection of the side chain peptide.com.
Fmoc-Asp(OAll)-OHAllyl (OAll)Stable to TFA and piperidine, removed with palladium catalyst, allows selective deprotection peptide.com.
Fmoc-Asp(OMpe)-OH3-methylpent-3-yl (OMpe)Bulky group, helps suppress aspartimide formation merckmillipore.comlookchem.com.
Fmoc-Asp(OEpe)-OH2-ethylpent-3-yl (OEpe)Hindered group, significantly reduces aspartimide formation merckmillipore.com.
Fmoc-Asp(CSY)-OHCyanosulfurylide (CSY)Prevents aspartimide formation, stable to strong acids/bases/metals iris-biotech.de.
Fmoc-Asp(CyPY)-OHCyanopyridiniumylide (CyPY)Helps prevent aspartimide formation researchgate.net.

Development of Fluorescently Labeled this compound for Research Probes (e.g., Fmoc-Asp(5-FAM)-OH)

Fluorescently labeled peptides are powerful tools in biological research, enabling the visualization and tracking of peptides in various biological systems, as well as serving as probes in assays such as fluorescence resonance energy transfer (FRET) ulab360.com. The development of fluorescently labeled this compound derivatives allows for the site-specific incorporation of a fluorescent tag at the aspartic acid residue during peptide synthesis.

Fmoc-Asp(5-FAM)-OH is a notable example of such a derivative, where the side-chain carboxyl group of aspartic acid is conjugated to 5-carboxyfluorescein (B1664652) (5-FAM), a widely used fluorophore aatbio.comaatbio.combiocompare.com. This building block allows researchers to synthesize peptides with a FAM label precisely placed at an aspartic acid position. The resulting fluorescently labeled peptides can be used as research probes in numerous applications, including:

Cellular Imaging: To visualize the localization, uptake, or trafficking of peptides within cells.

Binding Assays: To study the interaction of peptides with proteins, receptors, or other biomolecules by monitoring changes in fluorescence upon binding. Fmoc-Asp(OtBu)-OH itself has been explored as a fluorescent probe for binding to the integrin receptor biosynth.com.

FRET-based Assays: Fluorescently labeled peptides, often incorporating a fluorophore and a quencher, are widely used as substrates for enzymes like proteases ulab360.comsigmaaldrich.com. Cleavage of the peptide separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. Fmoc-Asp(5-FAM)-OH can serve as the donor fluorophore in FRET pairs aatbio.comaatbio.com. Other fluorescently labeled Fmoc-Asp derivatives, such as FMOC-Asp(TQ3)-OH and FMOC-Asp(TQ2)-OH, which incorporate Tide Quencher™ dyes, are used as building blocks for FRET probes aatbio.comaatbio.com.

Flow Cytometry: For quantitative analysis of peptide binding or cellular processes in cell populations.

The synthesis of these labeled derivatives typically involves conjugating the fluorophore to the side-chain carboxyl group of Fmoc-protected aspartic acid. This approach ensures that the fluorescent label is incorporated during the standard SPPS protocol, allowing for the synthesis of complex labeled peptides. While labeling the N-terminus or C-terminus of a peptide is more common, in-sequence labeling at specific amino acid residues like aspartic acid provides valuable spatial information and can be critical for certain functional studies ulab360.comb-cdn.net.

Other examples of fluorescently labeled Fmoc-Asp derivatives mentioned include FMOC-Asp(EDANS)-OH and FMOC-Asp(TF3)-OH, expanding the range of available fluorophores and quenchers for different research needs biocompare.comaatbio.com.

Fluorescent Fmoc-Asp DerivativeFluorophore/QuencherExcitation (nm)Emission (nm)Application
Fmoc-Asp(5-FAM)-OH5-FAM (Fluorophore)493 aatbio.com517 aatbio.comIn-sequence peptide labeling, FRET donor aatbio.comaatbio.com.
FMOC-Asp(TQ3)-OHTide Quencher™ 3--FRET quencher, paired with dyes like TAMRA, Cy3, Bodipy TMR aatbio.com.
FMOC-Asp(TQ2)-OHTide Quencher™ 2--FRET quencher, paired with dyes like fluorescein, Bodipy FL aatbio.com.
FMOC-Asp(EDANS)-OHEDANS (Fluorophore)341 sigmaaldrich.com471 sigmaaldrich.comFRET donor, often paired with Dabcyl sigmaaldrich.com.
FMOC-Asp(TF3)-OHTF3 (Fluorophore)Similar to Cy3 aatbio.comSimilar to Cy3 aatbio.comIn-sequence peptide labeling, more stable than Cy3 aatbio.com.

Analytical Characterization and Quality Control in Fmoc Asp Oh Research

Chromatographic Techniques for Purity Assessment and Byproduct Detection

Chromatographic methods are indispensable for evaluating the purity of Fmoc-Asp-Oh and identifying potential byproducts that may arise during its synthesis or handling. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the purity assessment of this compound. This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Fmoc-protected amino acids, including this compound, are amenable to analysis by RP-HPLC, often using mobile phases containing acetonitrile (B52724) and water with acidic additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. sielc.comphenomenex.comscielo.org.mxwindows.net

RP-HPLC is effective in separating this compound from various impurities and byproducts. The purity is typically determined by integrating the area under the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. High purity levels, often exceeding 98% or 99%, are commonly reported for commercially available this compound. thistlescientific.co.ukruifuchemical.comsigmaaldrich.com

RP-HPLC can also be used to monitor reactions involving this compound, such as deprotection steps in peptide synthesis. acs.org Changes in the chromatographic profile, including the appearance of new peaks corresponding to deprotected products or byproducts, can be observed and analyzed. acs.orgrsc.org

Chiral HPLC for Enantiomeric Purity Analysis

Chiral HPLC is a specialized form of HPLC used to determine the enantiomeric purity of chiral compounds like this compound. This compound, possessing a chiral center at the α-carbon of the aspartic acid residue, can exist as L- and D-enantiomers. Enantiomeric purity, expressed as enantiomeric excess (ee), is crucial, particularly in peptide synthesis, as the presence of the incorrect enantiomer can lead to the formation of diastereomers, complicating purification and potentially affecting biological activity.

Chiral separation of Fmoc-protected amino acids, including this compound, is often achieved using polysaccharide-based chiral stationary phases in RP-HPLC mode. phenomenex.comwindows.net Studies have shown successful resolution of Fmoc-Asp(OtBu)-OH enantiomers using such columns with mobile phases containing acidic additives like TFA or formic acid and organic modifiers like acetonitrile. phenomenex.comwindows.net Achieving high enantiomeric purity, often greater than 99.8% ee for the desired L-isomer, is a critical quality control parameter. cblpatras.grcem.com

Mass Spectrometry for Molecular Mass and Structure Confirmation

Mass spectrometry (MS) provides essential information about the molecular weight and structure of this compound and its related compounds. By measuring the mass-to-charge ratio (m/z) of ions, MS can confirm the identity of the target molecule and detect impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique commonly coupled with HPLC (LC-ESI-MS) for the analysis of polar molecules like this compound and peptides derived from it. ESI produces ions directly from the liquid phase, making it suitable for analyzing samples in solution. rsc.orgrsc.org

LC-ESI-MS is a powerful tool for confirming the molecular weight of this compound and identifying byproducts in complex mixtures. rsc.orgrsc.org The technique allows for the detection of the protonated molecule ([M+H]⁺) or other adducts, providing accurate mass information. rsc.orgrsc.org ESI-MS has been used to characterize peptides synthesized using this compound derivatives, confirming their expected molecular masses. rsc.orgresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is another widely used technique for analyzing biomolecules, including protected amino acids and peptides. In MALDI-TOF-MS, the analyte is mixed with a matrix material, and a laser pulse is used to co-crystallize and ionize the analyte molecules. The ions are then accelerated and their time-of-flight is measured to determine their m/z ratio.

MALDI-TOF-MS is frequently employed to confirm the molecular mass of this compound and peptides synthesized using it. scielo.org.mxresearchgate.netambeed.com It is particularly useful for analyzing larger molecules and can provide information about the purity of a sample by revealing the presence of components with different molecular weights. scielo.org.mxresearchgate.netambeed.com The technique has been used to verify the molecular masses of cyclic peptides and other complex structures incorporating aspartic acid residues. ambeed.comconicet.gov.ar Different matrices, such as HCCA (alpha-cyano-4-hydroxycinnamic acid) and DHB (2,5-dihydroxybenzoic acid), can be used depending on the nature of the analyte. scielo.org.mxresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the complete structure of organic molecules, including this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy is routinely used to confirm the proton environment in this compound, providing characteristic signals for the fluorenyl group, the aspartic acid backbone protons, and any protecting groups present. chemicalbook.comchemicalbook.com The chemical shifts, splitting patterns, and integration of these signals are compared to expected values to verify the structure and assess purity. chemicalbook.comchemicalbook.com

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. chemicalbook.com The chemical shifts of the carbon signals are characteristic of their chemical environment and can be used to confirm the presence of all expected carbon atoms and functional groups. chemicalbook.com

NMR spectroscopy is invaluable for the unambiguous structural elucidation of this compound and for identifying any structural isomers or impurities that may not be easily differentiated by chromatography or mass spectrometry alone. Isotopic labeling, such as with ¹⁵N or ¹³C, can be used in conjunction with NMR to study specific atoms within the molecule or in peptides containing labeled this compound. sigmaaldrich.comsigmaaldrich.com

Data Table: Representative Analytical Data for this compound and Derivatives

TechniqueAnalyteKey Information ProvidedExample FindingsSource
RP-HPLCThis compoundPurity assessment, byproduct detectionPurity ≥ 99.5% min. thistlescientific.co.uk, Purity >99.0% ruifuchemical.comsigmaaldrich.com thistlescientific.co.ukruifuchemical.comsigmaaldrich.com
Chiral HPLCFmoc-Asp(OtBu)-OHEnantiomeric purityChiral purity >99.9% cblpatras.gr, Resolved on polysaccharide-based CSPs phenomenex.comwindows.net phenomenex.comwindows.netcblpatras.gr
ESI-MSPeptides (containing Asp)Molecular mass confirmationConfirmation of expected molecular masses rsc.orgresearchgate.net rsc.orgresearchgate.net
MALDI-TOF-MSPeptides (containing Asp)Molecular mass confirmationVerification of molecular masses, detection of impurities scielo.org.mxresearchgate.netambeed.com scielo.org.mxresearchgate.netambeed.com
¹H NMRFmoc-Asp(OtBu)-OHStructural confirmationCharacteristic signals for Fmoc and Asp(OtBu) protons chemicalbook.com chemicalbook.com
¹³C NMRFmoc-Asp(OtBu)-OHStructural confirmationCharacteristic signals for Fmoc and Asp(OtBu) carbons chemicalbook.com chemicalbook.com

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for the structural characterization of this compound. The ¹H NMR spectrum provides information about the different types of protons present in the molecule, their chemical environments, and their relative numbers. Analysis of the chemical shifts, splitting patterns (multiplicity), and integration of the signals allows for the assignment of specific proton resonances to the various functional groups within this compound, including the Fmoc protecting group and the aspartic acid residue. While specific ¹H NMR data for this compound itself were not extensively detailed in the search results, ¹H NMR is routinely used for the characterization of Fmoc-protected amino acids and peptides containing aspartic acid rsc.orgchemicalbook.com. For instance, studies on related Fmoc-protected amino acids like Fmoc-Phe-OH show characteristic signals for the Fmoc aromatic protons and the α and β protons of the amino acid residue chemicalbook.com.

Carbon-13 NMR (¹³C NMR)

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY)

Two-dimensional (2D) NMR techniques provide more detailed information about the connectivity and spatial proximity of atoms within the this compound molecule. These techniques are invaluable for unambiguous signal assignment and confirming the structure.

COSY (COrrelated SpectroscopY): COSY experiments reveal correlations between protons that are coupled to each other through one, two, or three bonds. This helps to establish the connectivity of adjacent protons within the aspartic acid residue's aliphatic chain and the Fmoc group. princeton.eduresearchgate.net

TOCSY (TOtal Correlation SpectroscopY): TOCSY experiments show correlations between all protons within a coupled spin system. This is useful for identifying all the protons belonging to the aspartic acid residue's backbone and side chain as a complete unit. princeton.eduresearchgate.net

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are directly bonded. This technique can provide information about the conformation of this compound. princeton.eduresearchgate.net

These 2D NMR methods, along with techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Coherence) which correlate proton and carbon signals, are routinely used for the comprehensive structural analysis of peptides and protected amino acids, including those derived from aspartic acid nih.govresearchgate.netrsc.orgmarioschubert.chresearchgate.net.

Spectroscopic Methods for Monitoring Reactions and Deprotection

Spectroscopic methods, particularly UV/Vis spectroscopy, are widely used to monitor reactions involving this compound, especially the deprotection step in solid-phase peptide synthesis (SPPS). The Fmoc group is a chromophore, exhibiting strong absorbance in the UV region. tec5usa.comiris-biotech.de

During Fmoc deprotection, typically carried out with a base like piperidine (B6355638), the Fmoc group is cleaved, releasing a dibenzofulvene intermediate which is then trapped by the base. iris-biotech.demdpi.com The resulting adduct absorbs strongly in the UV spectrum, commonly around 290 nm, 301 nm, or 365 nm, depending on the specific adduct and solvent conditions. iris-biotech.deresearchgate.net By monitoring the increase in absorbance at these wavelengths over time, the progress and completion of the Fmoc deprotection reaction can be tracked quantitatively. tec5usa.comiris-biotech.de This spectroscopic monitoring is a standard practice in automated peptide synthesizers to ensure efficient removal of the protecting group before the next amino acid coupling step. tec5usa.com

Quantitative Analysis of Side Products (e.g., Aspartimide Content)

Aspartimide formation is a significant side reaction that can occur during peptide synthesis involving aspartic acid residues, particularly under basic conditions used for Fmoc deprotection. sigmaaldrich.comiris-biotech.demerckmillipore.comiris-biotech.de This intramolecular cyclization leads to the formation of a five-membered succinimide (B58015) ring, which can subsequently undergo ring opening to yield α- or β-aspartyl peptides, often with epimerization at the aspartic acid residue. sigmaaldrich.comiris-biotech.de These side products can be difficult to separate from the desired peptide product, impacting purity and yield. sigmaaldrich.commerckmillipore.comiris-biotech.de

Quantitative analysis of aspartimide content and related by-products is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. sigmaaldrich.comiris-biotech.denih.govchemrxiv.org HPLC allows for the separation and quantification of the target peptide from various impurities, including aspartimides and their hydrolysis/epimerization products. sigmaaldrich.comchemrxiv.org Different stationary phases and mobile phase gradients can be employed to achieve optimal separation of these closely related species. nih.govchemrxiv.org Mass spectrometry (MS), often coupled with HPLC (LC-MS), is used to identify and confirm the presence of aspartimide and other by-products based on their mass-to-charge ratio. mdpi.comnih.gov

Computational and Mechanistic Investigations of Fmoc Asp Oh Reactions

Molecular Modeling of Fmoc-Asp-Oh and its Derivatives

Molecular modeling techniques, including conformational analysis and the assessment of steric effects, are applied to understand how the three-dimensional structure of this compound and peptides containing this residue influences their reactivity.

Conformational analysis of this compound and related peptides investigates the preferred spatial arrangements of atoms and groups within the molecule. This is typically performed using computational methods such as molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations researchgate.netfrontiersin.org. Understanding the accessible conformations is vital because the propensity for intramolecular reactions like aspartimide formation is highly dependent on the relative orientation of the reacting groups – the β-carboxylic acid and the backbone amide nitrogen. Studies on other peptides using molecular dynamics simulations have revealed the conformational flexibility of amino acid residues and their intrinsic preferences for certain secondary structures researchgate.net. While specific detailed conformational analysis studies solely focused on isolated this compound were not extensively found in the search results, research on peptides containing aspartic acid residues highlights the importance of conformational dynamics in determining reactivity researchgate.netdtic.mil. Changes in the orientation of side chains can induce conformational changes in the peptide backbone, potentially bringing the reactive centers into proximity required for cyclization frontiersin.org.

The choice of protecting group on the β-carboxylic acid of aspartic acid derivatives significantly impacts the likelihood of aspartimide formation. Computational studies and experimental evidence suggest that bulky protecting groups can sterically hinder the approach of the backbone amide nitrogen to the β-carbonyl carbon, thereby reducing the rate of cyclization mdpi.com. Common protecting groups for the aspartic acid side chain include tert-butyl (OtBu), benzyl (B1604629) (OBzl), allyl (OAll), and more recently developed groups like 3-ethyl-3-pentyl (OEpe), 3-methyl-3-pentyl (OMpe), 5-butyl-5-nonyl (OBno), and cyanosulfurylide (CSY) google.commdpi.comnih.goviris-biotech.demedchemexpress.com.

Comparative studies, sometimes supported by computational analysis, have shown that bulkier groups like OBno and OEpe are more effective in reducing aspartimide formation compared to the commonly used OtBu group merckmillipore.comgoogle.commdpi.com. For instance, comparative tests using a model peptide sequence showed that Fmoc-Asp(OBno)-OH resulted in significantly lower aspartimide formation than Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH merckmillipore.comsigmaaldrich.com. The steric bulk provided by the OBno group is thought to physically impede the intramolecular cyclization reaction mdpi.com. Similarly, the OEpe group, with its symmetric and bulky structure, has shown improved performance in minimizing aspartimide formation compared to the less hindered OMpe group, providing evidence for the advantageous properties of bulkier side-chain protections google.com. The cyanosulfurylide (CSY) group, which masks the carboxylic acid via a stable C-C bond, has also been shown to completely suppress aspartimide formation nih.goviris-biotech.de. Computational approaches can model the spatial arrangement of these protecting groups and quantify the degree of steric shielding they provide to the β-carboxylic acid center.

Theoretical Studies on Aspartimide Formation Mechanisms

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), is employed to investigate the detailed mechanism of aspartimide formation, including analyzing reaction pathways, transition state energetics, and the influence of catalysts and solvents acs.orgchemrxiv.org.

Theoretical studies aim to map out the step-by-step process of aspartimide formation. The generally accepted mechanism involves the base-catalyzed abstraction of a proton from the backbone amide nitrogen of the residue preceding aspartic acid, generating a nucleophilic amide anion google.comacs.orgmdpi.com. This anion then attacks the electrophilic carbonyl carbon of the β-carboxylic acid (or its protected ester) of the aspartic acid residue, leading to the formation of a tetrahedral intermediate researchgate.net. Collapse of this intermediate results in the expulsion of the leaving group (e.g., the side-chain protecting group or a hydroxyl group if the acid is unprotected) and the formation of the five-membered succinimide (B58015) ring (aspartimide) google.comacs.org.

Computational studies can model the energy changes along this reaction pathway, identifying intermediates and transition states. Analyzing the structure of the transition state provides insights into the geometric requirements and electronic distribution during the rate-limiting step. While specific detailed computational pathway analyses for this compound were not prominently featured in the search results, the general mechanism of aspartimide formation in peptides has been investigated theoretically chemrxiv.orgresearchgate.net.

Computational methods are used to calculate the energy of the transition state relative to the reactants. The activation energy barrier associated with the transition state is directly related to the reaction rate; a higher energy barrier corresponds to a slower reaction. Theoretical studies can evaluate how different factors, such as the nature of the side-chain protecting group or the presence of catalysts, affect the transition state energy and thus the rate of aspartimide formation acs.org. For instance, a study investigating nonenzymatic succinimide formation in aspartic acid residues used computational methods to analyze the mechanism chemrxiv.org. By comparing the calculated activation energies for different scenarios, researchers can predict which conditions or modifications will favor or disfavor aspartimide formation.

Aspartimide formation is known to be catalyzed by bases, particularly the secondary amines like piperidine (B6355638) used for Fmoc deprotection merckmillipore.comsigmaaldrich.comacs.org. Theoretical studies can model the interaction of these bases with the peptide chain and the aspartic acid residue, investigating how they facilitate proton abstraction and nucleophilic attack. The strength and concentration of the base play a significant role in the reaction rate acs.org.

Solvents also influence the reaction by affecting the solvation of reactants, intermediates, transition states, and the base catalyst acs.org. Computational protocols combining molecular dynamics simulations and density functional theory calculations have been used to investigate solvent effects on nucleophilicity, which is a key factor in the base-catalyzed aspartimide formation acs.org. These studies can reveal how the solvent environment affects the stability and reactivity of the involved species, providing insights into how solvent choice can be optimized to minimize side reactions acs.org. For example, studies have investigated the effect of different solvent mixtures on the nucleophilicity of bases like pyrrolidine (B122466) acs.org.

Docking and Molecular Dynamics Simulations of this compound Containing Peptides

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are increasingly valuable tools in understanding the behavior of peptides, including those containing this compound. These techniques provide insights into peptide-receptor interactions and peptide conformational dynamics, which are crucial for rational design and understanding function.

Molecular dynamics simulations have been widely used to investigate the molecular details and self-assembly pathways of peptide assemblies. umich.edu MD is an excellent tool for studying the structural properties and conformational dynamics of de novo-designed peptides. rsc.org

Peptide-Receptor Interactions

Molecular docking and MD simulations offer valuable information regarding the interaction of peptides with their target proteins, allowing for the prediction of binding free energy, favorable binding orientation, and the identification of essential residues involved in interactions. explorationpub.com This can lead to deeper insights into critical interaction motifs. explorationpub.com

Studies involving peptides containing Asp residues have utilized docking simulations to investigate binding conformations and interactions with target proteins. For instance, computational analysis, including docking studies, has been performed on dipeptides like Phe-Asp and Asp-Phe to examine their binding with the allosteric sites of phosphatases PTP1B and SHP2. dovepress.com These studies showed that the selected peptides were capable of binding to these allosteric sites and interacting with essential residues within them. dovepress.com Specifically, docking studies revealed that dipeptides could bind to the allosteric sites of PTP1B and SHP2 in various conformations. dovepress.com

Another study involving cyclic opioid peptidomimetics containing an Asp residue (specifically, Tyr-c[D-Lys-Phe-Phe-Asp]NH2) used molecular docking and MD simulations to understand the structural determinants of their activity at opioid receptors (MOR and KOR) and the nociceptin/orphanin FQ receptor (NOP). mdpi.comnih.gov Docking simulations of chimeric peptides incorporating this cyclic structure into KOP and NOP receptors helped investigate the structural basis for their observed activities. mdpi.com The predicted binding modes from docking were further refined and verified by MD simulations. mdpi.comnih.gov These simulations suggested that the peptides could be accommodated in the MOR binding site, with key interactions observed between the protonated amino group of Tyr¹ and Asp¹⁴⁷ of the receptor, as well as interactions involving the Asp residue in the peptide. nih.gov

Computational studies have also explored the binding of peptides to protein surfaces that lack distinct pockets, such as those involved in protein-protein interactions (PPIs). nih.gov Molecular docking can be used in virtual screening to identify macrocyclic peptides with increased target affinity, even those incorporating non-natural amino acids. nih.gov Docking parameters can be adjusted to reproduce the conformation of a known bound peptide, and the resulting poses can be scored to identify promising candidates. nih.gov

Data from docking studies can reveal specific interaction points between a peptide containing Asp and a receptor. For example, in the context of opioid receptors, the Asp residue in a cyclic peptide was shown to potentially interact with residues like Asp²¹⁶ and Cys²¹⁷ belonging to the extracellular loop II of the receptor, according to molecular docking studies. nih.gov

While specific data tables directly detailing this compound containing peptide-receptor interaction energies or distances from docking/MD simulations were not extensively found in the search results focused solely on this compound containing peptides and their interactions with receptors, the principles and methodologies described in the search results highlight the applicability of these techniques to such systems. The studies on peptides containing Asp, synthesized using Fmoc chemistry, demonstrate the potential for computational methods to elucidate their binding characteristics. dovepress.commdpi.comnih.gov

Future Perspectives and Emerging Research Directions

Innovations in Aspartic Acid Protecting Group Chemistry

The choice of side-chain protecting group for aspartic acid is critical in Fmoc-SPPS. The tert-butyl ester (OtBu) is widely used due to its compatibility with Fmoc chemistry and cleavage by trifluoroacetic acid (TFA) fishersci.cagoogle.com. However, the OtBu group is susceptible to base-catalyzed aspartimide formation, particularly in sequences where Asp is followed by Gly, Ser, or Thr iris-biotech.denih.gov. This side reaction leads to racemization and the formation of undesired α- and β-peptides, complicating purification and reducing yield iris-biotech.denih.gov.

Future research is directed towards developing novel protecting groups for the aspartic acid beta-carboxyl that offer improved stability during Fmoc deprotection and coupling while remaining readily cleavable under final cleavage conditions. Bulky ester groups have been explored to sterically hinder aspartimide formation, although they can sometimes introduce solubility issues iris-biotech.deiris-biotech.de. More promising are strategies involving the use of cyanosulfurylides (CSY) as protecting groups, which have shown the ability to completely suppress aspartimide formation by masking the carboxylic acid via a stable C-C bond iris-biotech.deresearchgate.net. These groups are stable to standard SPPS conditions and can be cleaved with electrophilic halogen species iris-biotech.deresearchgate.net.

Another approach involves temporary backbone modification using groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of the amino acid preceding aspartic acid. peptide.comiris-biotech.de. These groups hinder aspartimide formation and are removed during the final TFA cleavage peptide.comiris-biotech.de. While effective, coupling to Dmb-protected amino acids can be challenging peptide.com. Research also explores the use of pseudoproline dipeptides, which can disrupt peptide aggregation and prevent aspartimide formation, particularly in Asp-Ser sequences peptide.comresearchgate.net.

The adoption of novel protecting groups is often slow due to the established use and cost-effectiveness of standard options like OtBu in large-scale manufacturing nih.gov. However, for challenging sequences prone to side reactions, the development and implementation of superior protecting groups remain a key future direction.

Development of Greener and More Sustainable SPPS Protocols for Fmoc-Asp-Oh

Traditional Fmoc-SPPS relies heavily on hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are used in large quantities for coupling, deprotection, and washing steps researchgate.netacs.orgadvancedchemtech.com. The environmental impact and health hazards associated with these solvents are driving the development of greener and more sustainable protocols researchgate.netacs.orgadvancedchemtech.com.

Future efforts involve exploring alternative, less toxic solvents. Research is investigating solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), γ-valerolactone (GVL), N-butyl pyrrolidone (NBP), and dimethyl sulfoxide (B87167) (DMSO) researchgate.netacs.orgresearchgate.netacs.org. Binary solvent mixtures are also being explored to optimize polarity and viscosity for efficient coupling and deprotection while minimizing side reactions like aspartimide formation acs.orgrsc.orgtandfonline.com.

Reducing solvent consumption is another major focus. Strategies include combining coupling and Fmoc removal steps into a single cycle without intermediate filtration, which can significantly reduce solvent usage digitellinc.compeptide.com. The use of alternative bases for Fmoc removal, such as 3-(diethylamino)propylamine (B94944) (DEAPA) or pyrrolidine (B122466), is also being investigated for compatibility with greener solvent systems and their effect on side product formation acs.orgrsc.org.

Furthermore, the development of water-based SPPS using water-compatible amino acid derivatives and resins is a promising avenue for significantly reducing the environmental footprint of peptide synthesis rsc.org. While challenging due to the solubility of Fmoc-amino acids, innovative technologies like the use of water-dispersible amino acid nanoparticles are being explored rsc.org.

Integration of Machine Learning and AI in this compound Synthesis Optimization

The complexity of peptide synthesis, especially for long and challenging sequences containing residues like aspartic acid, makes predicting outcomes and optimizing conditions difficult through traditional empirical methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address these challenges acs.orgnih.gov.

Expanding the Scope of this compound in Advanced Biomolecular Construction

Aspartic acid's acidic side chain provides a handle for various modifications and conjugations, making this compound derivatives valuable building blocks for advanced biomolecular constructions beyond linear peptides. Future research aims to expand the scope of these applications.

This includes the synthesis of cyclic peptides, where aspartic acid can be involved in lactam formation to create cyclic structures with enhanced stability and altered biological activity mdpi.comrsc.org. Aspartic acid can also be utilized for the synthesis of peptide conjugates, such as peptide-drug conjugates (ADCs), peptide-polymer conjugates, and peptide-carbohydrate conjugates, by functionalizing the beta-carboxyl group beilstein-journals.orgnih.gov. These conjugates have applications in targeted drug delivery, biomaterials, and diagnostics beilstein-journals.orgunimi.it.

Furthermore, the incorporation of aspartic acid into branched peptides, peptide stapling, and hybrid molecules combining peptide segments with non-peptidic structures is an active area of research nih.govunimi.it. The unique properties conferred by the aspartic acid residue, such as its charge at physiological pH, can be exploited for developing novel biomaterials, hydrogels, and self-assembling peptide nanostructures unimi.it.

Addressing Remaining Challenges in Long and Complex Peptide Synthesis Involving Aspartic Acid

Despite significant advancements, the synthesis of long and complex peptides containing multiple aspartic acid residues remains challenging. Aspartimide formation is a particularly persistent problem, leading to reduced yields and complex purification procedures iris-biotech.denih.govresearchgate.netethz.ch. Sequences like Asp-Gly, Asp-Ser, Asp-Asn, and Asp-Thr are especially susceptible iris-biotech.denih.govresearchgate.net.

Future research will continue to focus on mitigating these challenges. This includes the ongoing development of highly effective side-chain protecting groups and backbone modifications as discussed earlier iris-biotech.deresearchgate.netpeptide.com. Optimization of coupling reagents and reaction conditions specifically for sequences prone to aspartimide formation is also crucial iris-biotech.dersc.org.

Q & A

Q. What are the key physicochemical properties of Fmoc-Asp-OH that influence its handling in peptide synthesis?

this compound exhibits a melting point of 195–200°C, a logP of 2.84 (indicating moderate hydrophobicity), and solubility in methanol and water . These properties dictate its stability during solid-phase peptide synthesis (SPPS). For example, its water solubility facilitates coupling in polar solvents, while its thermal stability allows for high-temperature reactions. Researchers should monitor its purity via HPLC, as contaminants like Fmoc-Asp-anh (anhydride) elute later (RT = 17.11 min vs. 13.51 min for this compound) .

Q. How should this compound be characterized to confirm purity and structural integrity?

Methodological steps include:

  • HPLC Analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve this compound from its anhydride or other derivatives .
  • Mass Spectrometry (MS) : Confirm molecular weight (411.44 g/mol) and detect impurities .
  • Nuclear Magnetic Resonance (NMR) : Verify stereochemistry and absence of side products (e.g., aspartimide peaks at δ 4.5–5.5 ppm) .

Q. What are the standard protocols for integrating this compound into SPPS workflows?

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while minimizing aspartimide formation .
  • Coupling : Activate with HBTU/HOBt or DIC/Oxyma in DMF, ensuring a 2–4-fold molar excess of this compound for efficient acylation .
  • Cleavage : Employ TFA-based cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) to cleave the peptide from the resin while preserving aspartic acid integrity .

Advanced Research Questions

Q. How can researchers mitigate aspartimide formation during SPPS with this compound?

Aspartimide formation, a common side reaction, is influenced by base strength and temperature. Strategies include:

  • Reduced Piperidine Exposure : Use 20% piperidine instead of higher concentrations to limit base-induced cyclization .
  • Additives : Incorporate 0.1 M HOBt or Oxyma during coupling to suppress anhydride intermediates .
  • Temperature Control : Perform reactions at 0–4°C to slow cyclization kinetics .

Q. What computational methods support the optimization of this compound solubility and reactivity?

  • Molecular Dynamics (MD) Simulations : Model solvation free energy in DMF/water mixtures to predict solubility trends .
  • Density Functional Theory (DFT) : Calculate charge distribution on the aspartic acid side chain to guide coupling reagent selection (e.g., DIC vs. HBTU) .
  • logP Optimization : Use software like MarvinSketch to predict logP changes when modifying protecting groups (e.g., OtBu vs. Dmab) .

Q. How can this compound be functionalized for fluorescent labeling without compromising peptide activity?

  • TAMRA Conjugation : Attach 5/6-TAMRA to the aspartic acid side chain via a spacer (e.g., PEG3) using DIC/NHS chemistry. Monitor labeling efficiency via HPLC and fluorescence spectroscopy .
  • Validation : Confirm retention of bioactivity using circular dichroism (CD) and binding assays (e.g., SPR for receptor affinity) .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

Literature may conflict due to varying solvent grades or impurities. Steps include:

  • Reproducibility Checks : Test solubility in standardized solvents (e.g., HPLC-grade DMF) .
  • Impurity Profiling : Use LC-MS to identify contaminants (e.g., residual Fmoc-Cl) that alter solubility .
  • Cross-Validation : Compare results with orthogonal methods (e.g., turbidimetry vs. gravimetry) .

Q. What criteria define a high-quality dataset for this compound in peer-reviewed publications?

Per journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Full Spectral Data : Provide NMR (1H, 13C), HPLC chromatograms, and HRMS traces .
  • Replication : Include triplicate measurements for critical parameters (e.g., coupling efficiency) .
  • Raw Data Availability : Deposit unprocessed HPLC/MS files in repositories like Zenodo for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.